molecular formula C17H20O5 B039822 Combretastatin B-3 CAS No. 116518-76-4

Combretastatin B-3

Cat. No.: B039822
CAS No.: 116518-76-4
M. Wt: 304.34 g/mol
InChI Key: SFWXNQDSPCKFAW-UHFFFAOYSA-N
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Description

4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol is a chemical compound characterized by the presence of a benzene ring substituted with a 3,4,5-trimethoxyphenyl group and a 1,2-diol group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 1,2-dihydroxybenzene.

    Formation of Intermediate: The first step involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate reagent to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction conditions to yield the final product, 4-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene-1,2-diol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction step.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogens or nitrating agents for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

116518-76-4

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

4-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene-1,2-diol

InChI

InChI=1S/C17H20O5/c1-20-15-9-12(10-16(21-2)17(15)22-3)5-4-11-6-7-13(18)14(19)8-11/h6-10,18-19H,4-5H2,1-3H3

InChI Key

SFWXNQDSPCKFAW-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CCC2=CC(=C(C=C2)O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCC2=CC(=C(C=C2)O)O

116518-76-4

Synonyms

combretastatin B-3
combretastatin B3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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